N-(3-chloro-4-hydroxy-2,6-dimethylphenyl)-4-methylbenzenesulfonamide
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Overview
Description
N-(3-chloro-4-hydroxy-2,6-dimethylphenyl)-4-methylbenzenesulfonamide is a synthetic organic compound It is characterized by the presence of a chloro-hydroxy-dimethylphenyl group attached to a methylbenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-hydroxy-2,6-dimethylphenyl)-4-methylbenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-hydroxy-2,6-dimethylphenol and 4-methylbenzenesulfonyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3-chloro-4-hydroxy-2,6-dimethylphenol is reacted with 4-methylbenzenesulfonyl chloride under anhydrous conditions, typically at a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-hydroxy-2,6-dimethylphenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde under appropriate conditions.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-hydroxy-2,6-dimethylphenyl)-4-methylbenzenesulfonamide depends on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-hydroxyphenyl)-4-methylbenzenesulfonamide
- N-(3-chloro-2,6-dimethylphenyl)-4-methylbenzenesulfonamide
- N-(4-hydroxy-2,6-dimethylphenyl)-4-methylbenzenesulfonamide
Uniqueness
N-(3-chloro-4-hydroxy-2,6-dimethylphenyl)-4-methylbenzenesulfonamide is unique due to the specific arrangement of its functional groups, which can influence its reactivity and potential applications. The presence of both chloro and hydroxy groups on the phenyl ring, along with the sulfonamide moiety, provides a distinct chemical profile that can be exploited in various research and industrial contexts.
Properties
IUPAC Name |
N-(3-chloro-4-hydroxy-2,6-dimethylphenyl)-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3S/c1-9-4-6-12(7-5-9)21(19,20)17-15-10(2)8-13(18)14(16)11(15)3/h4-8,17-18H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDUESUWKNVBHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=C(C=C2C)O)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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